molecular formula C21H22BrClN4OS B4621752 N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4621752
M. Wt: 493.8 g/mol
InChI Key: HPMLUZPQECXWKI-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C21H22BrClN4OS and its molecular weight is 493.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 492.03862 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Applications

Triazole derivatives, similar to the one mentioned, have been explored for their potential as enzyme inhibitors. For instance, compounds with triazole and acetamide groups have been evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. Moderate to good inhibitory activities were observed, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

Antimicrobial Applications

Compounds featuring triazole and acetamide functionalities have also been synthesized and tested for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, akin to the query compound, demonstrated antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on these structural motifs (Baranovskyi et al., 2018).

Heterocyclic Synthesis Applications

Furthermore, compounds containing thioureido-acetamide groups have been utilized as precursors in the synthesis of various heterocyclic compounds. These syntheses often involve cascade reactions, highlighting the versatility of such compounds in generating pharmacologically relevant heterocycles (Schmeyers & Kaupp, 2002). This synthetic utility underlines the importance of compounds with triazole and acetamide functionalities in drug discovery and chemical biology research.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-[[5-(4-chlorophenyl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrClN4OS/c1-4-9-27-20(15-5-7-17(23)8-6-15)25-26-21(27)29-12-18(28)24-19-13(2)10-16(22)11-14(19)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMLUZPQECXWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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